1-Butanoylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butanoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-4-9(12)11-6-3-5-8(7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOWXFECSLJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Butanoylpiperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties and solubility profile of 1-Butanoylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust theoretical framework by leveraging data from its parent compound, piperidine-3-carboxylic acid (nipecotic acid), and applying fundamental principles of physical organic chemistry. We detail the anticipated effects of N-acylation on key parameters such as pKa, lipophilicity (logP), and aqueous solubility. Furthermore, this guide presents standardized, field-proven experimental protocols for the empirical determination of these properties, designed to ensure scientific rigor and data integrity. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry and pharmacology.
Introduction and Molecular Overview
1-Butanoylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid. Nipecotic acid itself is a well-studied compound, recognized primarily as a GABA reuptake inhibitor, though its utility as a therapeutic is limited by poor blood-brain barrier penetration.[1] The addition of a butanoyl group to the piperidine nitrogen (N-acylation) fundamentally alters the molecule's electronic and steric properties, creating a tertiary amide and significantly impacting its physicochemical profile.
A thorough characterization of properties such as acid dissociation constant (pKa), lipophilicity (logP), and solubility is critical in drug development. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate and are essential for optimizing formulation, bioavailability, and therapeutic efficacy. This guide will first predict these core properties based on chemical principles and then provide detailed methodologies for their experimental validation.
Molecular Structure:
-
IUPAC Name: 1-butanoylpiperidine-3-carboxylic acid
-
Molecular Formula: C₁₀H₁₇NO₃
-
Molecular Weight: 199.25 g/mol
-
Parent Compound: Piperidine-3-carboxylic acid (Nipecotic Acid)[2]
Predicted Physicochemical Properties
Direct experimental data for 1-Butanoylpiperidine-3-carboxylic acid is not widely published.[3][4] Therefore, its properties are predicted by examining the known values for nipecotic acid and considering the chemical effects of adding an N-butanoyl group.
| Property | Parent Compound: Nipecotic Acid | Predicted: 1-Butanoylpiperidine-3-carboxylic acid | Rationale for Prediction |
| pKa (Carboxylic Acid) | ~3.88 (Predicted)[5] | ~4.0 - 4.5 | The N-butanoyl group is an electron-withdrawing amide, but its inductive effect is attenuated by distance. The primary effect is the removal of the protonated amine (pKa ~10-11 in piperidine), which would have influenced the carboxyl pKa. The resulting tertiary amide is a much weaker base. |
| pKa (Amine/Amide) | ~10.4 (Amine) | < 0 (Tertiary Amide) | The lone pair on the piperidine nitrogen is delocalized by resonance with the adjacent carbonyl group of the butanoyl moiety, forming a tertiary amide. Tertiary amides are very weak bases, with pKa values typically below 0.[6] |
| XLogP3 | -2.9[2] | ~0.5 - 1.5 | The addition of the four-carbon butanoyl chain significantly increases the lipophilicity (greasiness) of the molecule, leading to a substantial positive shift in the logP value from the highly polar parent compound.[7] |
| Aqueous Solubility | High (50 mg/mL)[8] | Moderate to Low | The increase in lipophilicity and the loss of the highly polar zwitterionic character present in nipecotic acid will decrease its solubility in water. Solubility will be pH-dependent.[9] |
| Melting Point (°C) | 261 (decomposes)[8] | Lower than parent | The disruption of the crystal lattice packing, which in nipecotic acid is stabilized by strong intermolecular ionic and hydrogen-bonding interactions (as a zwitterion), is expected to lower the melting point. |
Predicted Solubility Profile
The solubility of 1-Butanoylpiperidine-3-carboxylic acid is expected to be highly dependent on pH. Unlike its parent, nipecotic acid, which exists as a zwitterion at physiological pH, the N-acylated derivative is a simple carboxylic acid.
-
Low pH (pH < 2): The carboxylic acid group will be fully protonated (neutral), leading to the lowest aqueous solubility. The molecule's solubility will be driven by its intrinsic, neutral-form solubility.
-
Mid-Range pH (pH 4-6): As the pH approaches and surpasses the pKa of the carboxylic acid, the molecule will deprotonate to form the carboxylate anion. This ionization will dramatically increase aqueous solubility due to the formation of the highly polar charged species.[9]
-
High pH (pH > 7): The molecule will be fully ionized as the carboxylate, resulting in its maximum aqueous solubility.
This pH-dependent behavior is a critical consideration for formulation, as it dictates where the compound might dissolve and be absorbed in the gastrointestinal tract.
Caption: Ionization states of 1-Butanoylpiperidine-3-carboxylic acid across a pH gradient.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain definitive data, rigorous experimental evaluation is required. The following sections detail standardized protocols for determining the key physicochemical properties.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For this compound, potentiometric titration is a robust and direct method.[10][11]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Butanoylpiperidine-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if initial solubility is very low, but its concentration should be kept minimal (<1-2%).
-
Titration Setup: Place the solution in a temperature-controlled vessel (25 °C). Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of 0.01 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.
-
Self-Validation: The experiment should be run in triplicate. The resulting pKa values should agree within ±0.1 units.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
The partition coefficient (logP) measures a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. The Shake Flask method is the gold standard for this determination.[12][13]
Protocol: OECD 107 Shake Flask Method
-
Phase Preparation: Prepare n-octanol and an aqueous buffer solution (e.g., phosphate buffer at pH 7.4, to ensure the carboxylic acid is ionized and mimics physiological conditions for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should not exceed 0.01 mol/L.[14]
-
Partitioning: In a separation funnel, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C). Allow the phases to fully separate. Centrifugation is recommended to ensure complete phase separation.[15]
-
Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.
-
Self-Validation: The experiment should be performed with at least three different starting volume ratios of octanol and water. The final calculated logP values should fall within a range of ± 0.3 units.[13]
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is a reliable approach.[16][17]
Protocol: OECD 105 Shake-Flask Method
-
System Preparation: Prepare solutions of desired pH (e.g., pH 2.0, 5.0, and 7.4 buffers) to assess pH-dependent solubility.
-
Equilibration: Add an excess amount of solid 1-Butanoylpiperidine-3-carboxylic acid to each buffer solution in separate sealed vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to achieve saturation.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Self-Validation: Each measurement must be performed in at least triplicate. The pH of the final saturated solution should be measured and reported to confirm it did not change during the experiment.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
1-Butanoylpiperidine-3-carboxylic acid presents a significantly different physicochemical profile compared to its parent, nipecotic acid. The N-acylation transforms the molecule from a polar zwitterion to a moderately lipophilic carboxylic acid. This guide provides a robust, scientifically-grounded prediction of its key properties: a carboxylic acid pKa around 4.0-4.5, a logP in the range of 0.5-1.5, and a strongly pH-dependent aqueous solubility profile, with minimal solubility at low pH and high solubility at neutral to basic pH.
While these predictions offer valuable guidance for initial research and development efforts, they underscore the necessity of empirical validation. The detailed, self-validating protocols provided for pKa, logP, and solubility determination are aligned with international standards (e.g., OECD guidelines) and represent the necessary next steps for any scientist or researcher working with this compound. Accurate experimental data is the cornerstone of successful drug development, enabling informed decisions in formulation, preclinical testing, and beyond.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (1995). Test Guideline 105 on Water Solubility. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Butanoylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4498, Nipecotic Acid. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
-
Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]
-
BioCrick. (n.d.). (±)-Nipecotic acid. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (2025). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(tert-Butyloxycarbonyl)-3-benzylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). Piperidine, 1-acetyl-. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]
-
Ctgb. (2016). Biocides Chapter 2 Physical and chemical properties version 1.1. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 1-(tert-butoxycarbonyl)-3-piperidine-carboxylic acid. Retrieved from [Link]
-
OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, No. 105. Retrieved from [Link]
-
Van der Pijl, F., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2006). Properties of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638024, Piperine. Retrieved from [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
Alexanian, E. J., et al. (2008). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-butanoylpiperidine-3-carboxylic acid | 1017213-97-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]
- 7. Piperidine, 1-acetyl- | SIELC Technologies [sielc.com]
- 8. Nipecotic acid 98 498-95-3 [sigmaaldrich.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. filab.fr [filab.fr]
- 17. oecd.org [oecd.org]
Role of 1-Butanoylpiperidine-3-carboxylic acid as a pharmaceutical intermediate
Topic: Role of 1-Butanoylpiperidine-3-carboxylic acid as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
1-Butanoylpiperidine-3-carboxylic acid (also known as N-butyryl nipecotic acid) is a specialized pharmaceutical intermediate primarily utilized in the development of Central Nervous System (CNS) therapeutics.[1] It serves as a lipophilic derivative of nipecotic acid , a potent inhibitor of
While nipecotic acid itself cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature, the N-acylation with a butanoyl chain modifies its physicochemical properties, enhancing membrane permeability while retaining affinity for GABA transporters (GAT). This molecule functions both as a pharmacological probe for GAT subtypes and as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).
Key Chemical Data
| Property | Specification |
| IUPAC Name | 1-(1-Oxobutyl)-3-piperidinecarboxylic acid |
| Common Name | N-Butyryl nipecotic acid |
| CAS Number | 1017213-97-6 (Generic/Racemic) |
| Molecular Formula | C |
| Molecular Weight | 199.25 g/mol |
| Chirality | Contains one chiral center at C3.[1][5][6][7][8][9][10] (R)-enantiomer is typically the bioactive pharmacophore for GAT inhibition. |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent). |
Pharmacological Significance: The "Lipophilic Anchor" Strategy
The primary utility of 1-butanoylpiperidine-3-carboxylic acid lies in its structural relationship to Tiagabine , a marketed antiepileptic drug.
Mechanism of Action (GAT Inhibition)
The piperidine-3-carboxylic acid core mimics the conformation of GABA. However, for therapeutic efficacy, this core must reach the synaptic cleft.
-
The Challenge: Free nipecotic acid is too polar (LogP
-3.0) to cross the BBB. -
The Solution: The N-butanoyl group acts as a "lipophilic anchor." It masks the secondary amine, increasing the LogP to a range (approx. 0.5 – 1.5) that facilitates passive diffusion or carrier-mediated transport across the BBB.
-
Binding: Once in the CNS, the carboxylic acid moiety interacts with the arginine residues in the binding pocket of GAT-1 (GABA Transporter 1), blocking the reuptake of GABA and prolonging inhibitory signaling.
Structural Pathway to Bioactivity
The following diagram illustrates the transformation from the raw precursor to the active pharmacophore and its downstream derivatization.
Figure 1: Synthesis and application cascade of 1-butanoylpiperidine-3-carboxylic acid in medicinal chemistry.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 1-butanoylpiperidine-3-carboxylic acid from nipecotic acid with >98% purity.
Reaction Chemistry
The synthesis typically employs a Schotten-Baumann reaction condition to selectively acylate the secondary amine without forming the mixed anhydride of the carboxylic acid.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of Nipecotic Acid (racemic or enantiopure depending on target) in 2M NaOH (2.5 eq). Cool the solution to 0°C in an ice bath.
-
Acylation: Add 1.1 eq of Butyryl Chloride dropwise over 30 minutes. Maintain pH > 10 by simultaneous addition of dilute NaOH if necessary.
-
Critical Control: Temperature must remain <5°C to prevent hydrolysis of the acid chloride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.
-
Workup:
-
Wash the alkaline aqueous phase with Diethyl Ether (removes neutral impurities/unreacted chloride).
-
Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if solid, or use column chromatography for high-purity requirements.
Advanced Pharmaceutical Applications
Hybrid Drug Design (Linker Chemistry)
In modern Fragment-Based Drug Discovery, this intermediate is used to link a GABAergic moiety to other pharmacophores.
-
Fluoroquinolone Hybrids: Research indicates the use of butyryl-linked nipecotic acid derivatives attached to antibiotics (like ciprofloxacin) to create dual-action compounds or to alter the biodistribution of the antibiotic into the CNS [1].
-
Rationale: The butyryl chain provides optimal steric spacing (4-carbon linker) allowing both the piperidine ring and the secondary drug cargo to bind their respective targets without steric clash.
Neuroprotective Agents (Alzheimer’s Research)
Recent studies have utilized 1-butanoylpiperidine-3-carboxylic acid as a scaffold for synthesizing multi-target ligands against Alzheimer's Disease.
-
Method: The carboxylic acid group is amidated with antioxidant molecules (e.g., Ferulic acid derivatives).[11]
-
Outcome: The resulting conjugate possesses dual activity: GAT inhibition (increasing GABA levels to reduce excitotoxicity) and antioxidant activity (reducing oxidative stress) [2].
Quality Control & Analytical Standards
For use in GMP (Good Manufacturing Practice) environments, the following analytical parameters are critical.
| Test | Method | Acceptance Criteria |
| Identification | Characteristic multiplets at | |
| Purity | HPLC (C18 Column) | |
| Chiral Purity | Chiral HPLC | |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (e.g., THF < 720 ppm) |
| Water Content | Karl Fischer |
Impurity Profile Map
The most common impurity is Nipecotic Acid (unreacted starting material) and Butyric Acid (hydrolysis byproduct).
Figure 2: Common impurity profile in the synthesis of N-acyl nipecotic acid derivatives.
References
-
Aziz, H. A., et al. (2024). "Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin." Bioorganic Chemistry. Link
-
Zarghi, A., et al. (2013). "Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors."[2][3][4][10][11] Bioorganic & Medicinal Chemistry. Link
-
Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[2][3][4][10] Molecular and Cellular Biochemistry, 31, 105–121. (Foundational text on Nipecotic Acid SAR).
-
ChemicalBook. (2024). "1-Butanoylpiperidine-3-carboxylic acid Product Entry & CAS 1017213-97-6 Data." Link
Sources
- 1. rndmate.com [rndmate.com]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2761-13-9|1,1'-(Ethane-1,2-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)|BLD Pharm [bldpharm.com]
- 6. 1-butanoylpiperidine-3-carboxylic acid | 1017213-97-6 [amp.chemicalbook.com]
- 7. aablocks.com [aablocks.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Piperidines 02 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 1-Butanoylpiperidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: A Strategic Approach to Characterizing Novel Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and its favorable physicochemical properties.[1] 1-Butanoylpiperidine-3-carboxylic acid represents a novel investigational compound built upon this privileged structure. While extensive public data on its specific biological targets is not available, its chemical architecture provides a strong basis for forming a testable scientific hypothesis.
The structure, featuring a cyclic secondary amine (piperidine) and a carboxylic acid, bears a resemblance to the amino acid proline. The addition of the N-butanoyl group creates a molecule that can be hypothesized to mimic the prolyl-adenylate intermediate formed during protein synthesis.[2] This structural analogy makes the enzyme Prolyl-tRNA Synthetase (ProRS) a highly plausible primary target.
Prolyl-tRNA synthetase is a critical enzyme that ensures the fidelity of the genetic code by catalyzing the attachment of proline to its cognate tRNA (tRNAPro).[3][4] This process, known as tRNA charging, is a two-step reaction essential for protein synthesis.[2][4] Inhibition of ProRS would halt protein production, making it an attractive therapeutic target for diseases characterized by rapid cell proliferation.[5][6]
This guide provides a comprehensive, step-by-step framework for the in vitro characterization of 1-Butanoylpiperidine-3-carboxylic acid. The protocols are designed to rigorously test the hypothesis of ProRS inhibition, moving from fundamental physicochemical analysis to direct biochemical enzyme assays and culminating in cell-based functional validation. This strategic workflow ensures that experimental choices are mechanistically driven and that the resulting data is robust and interpretable.
Section 1: Foundational Physicochemical Characterization
Before embarking on biological assays, determining the fundamental properties of the test compound is a critical, non-negotiable step. Assay performance and data reliability are directly dependent on the compound's solubility and stability in aqueous buffer systems.
Predicted Physicochemical Properties
Quantitative experimental data for 1-Butanoylpiperidine-3-carboxylic acid is limited. The table below outlines predicted values based on its structure and data from analogous compounds, providing a starting point for experimental design.
| Property | Predicted Value / Characteristic | Rationale / Basis for Prediction |
| Molecular Formula | C₁₀H₁₇NO₃ | - |
| Molecular Weight | 199.25 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on similar piperidine-carboxylic acid derivatives.[7][8] |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range. |
| pKa (basic) | ~8.5 - 9.5 | The piperidine nitrogen's conjugate acid is expected to have a pKa in this range. |
| Predicted XlogP | ~0.5 - 1.5 | The butanoyl group increases lipophilicity compared to simpler derivatives, but the polar carboxylic acid and amide-like bond maintain moderate water solubility. |
Experimental Protocol: Solubility and Stability Assessment
Causality: This protocol is essential to establish the optimal solvent and concentration range for the compound in subsequent biological assays. Using a compound above its solubility limit can lead to false-negative or artifactual results. Stability assessment ensures the compound does not degrade under assay conditions.
Materials:
-
1-Butanoylpiperidine-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution of 1-Butanoylpiperidine-3-carboxylic acid (e.g., 50 mM) in 100% DMSO.
-
Kinetic Solubility Assessment:
-
Create a dilution series from the DMSO stock into your primary assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).
-
Incubate the solutions at the intended assay temperature (e.g., 25°C or 37°C) for 2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, analyze the samples using nephelometry or by pelleting any precipitate via centrifugation and measuring the remaining compound concentration in the supernatant by HPLC or UV-Vis spectroscopy.
-
-
Stability Assessment:
-
Dilute the DMSO stock into the assay buffer to a final concentration within the determined solubility range (e.g., 100 µM).
-
Incubate the solution at the intended assay temperature.
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by HPLC. Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease of >10% typically indicates instability.
-
Section 2: Biochemical Assays for Direct ProRS Inhibition
To validate our hypothesis, the first step is to determine if 1-Butanoylpiperidine-3-carboxylic acid directly interacts with and inhibits purified ProRS enzyme. The ProRS reaction proceeds in two main steps, both of which can be targeted for inhibition.[4]
-
Amino Acid Activation: Proline + ATP ⇌ Prolyl-AMP + PPi
-
tRNA Charging: Prolyl-AMP + tRNAPro → Prolyl-tRNAPro + AMP
We will utilize a robust assay to measure the first step: the production of pyrophosphate (PPi).
Caption: Hypothesized mechanism of ProRS inhibition.
Protocol: ProRS Activity Assay (PPi Detection)
Causality: This assay directly measures the enzymatic activity of ProRS by quantifying the production of pyrophosphate (PPi), a product of the first reaction step.[9] A reduction in PPi formation in the presence of the test compound indicates inhibition. We will use a malachite green-based detection method, which is a sensitive and continuous colorimetric assay suitable for high-throughput screening.[9]
Materials:
-
Purified human Prolyl-tRNA Synthetase (ProRS)
-
L-Proline
-
Adenosine 5'-triphosphate (ATP)
-
Inorganic pyrophosphatase (PPase)
-
Malachite Green Phosphate Assay Kit
-
1-Butanoylpiperidine-3-carboxylic acid
-
Positive control inhibitor (e.g., Halofuginone)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20 mM MgCl₂, 2 mM DTT
-
384-well clear, flat-bottom microplates
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Enzyme/Substrate solution in Assay Buffer containing ProRS (e.g., 20 nM final concentration), L-Proline (e.g., 200 µM final concentration), and inorganic pyrophosphatase (0.2 U/mL final).
-
Prepare a 2X ATP solution in Assay Buffer (e.g., 100 µM final concentration).
-
Prepare a serial dilution of 1-Butanoylpiperidine-3-carboxylic acid in 100% DMSO. Then, dilute this series into Assay Buffer to create 4X compound solutions with a constant DMSO concentration (e.g., 2%). The final concentration might range from 0.1 µM to 100 µM. Also prepare 4X solutions for the positive control and a "no compound" vehicle control (Assay Buffer + DMSO).
-
-
Assay Plate Setup (20 µL final volume):
-
Add 5 µL of the 4X compound solutions (or controls) to the wells of the 384-well plate.
-
Add 10 µL of the 2X Enzyme/Substrate solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiating the Reaction:
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 25°C for 30 minutes. The reaction should be in the linear range, which may require prior optimization.
-
-
Detection:
-
Stop the reaction and detect the generated phosphate by adding 10 µL of the Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative]), where "Positive" is the vehicle control (0% inhibition) and "Negative" is a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
| Positive Control | A known inhibitor (e.g., Halofuginone) used to validate assay performance. |
| Negative Control | A vehicle-only control (e.g., DMSO in assay buffer) representing 100% enzyme activity. |
| Z'-factor | A statistical parameter to assess the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. |
Section 3: Cell-Based Assays for Functional Validation
A positive result in a biochemical assay is a crucial first step, but it does not guarantee activity in a cellular environment. Cell-based assays are essential to assess cell permeability, target engagement in a physiological context, and potential off-target cytotoxicity.[10]
Caption: A logical workflow for compound characterization.
Protocol: Global Protein Synthesis Inhibition Assay (SUnSET)
Causality: This assay provides a direct functional readout of the compound's effect on the entire protein synthesis machinery within living cells. It utilizes puromycin, an aminoacyl-tRNA mimetic that incorporates into nascent polypeptide chains.[11] By using an antibody against puromycin, the rate of global protein synthesis can be visualized and quantified. A reduction in puromycin incorporation indicates that a step in protein synthesis, such as tRNA charging by ProRS, has been inhibited.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
1-Butanoylpiperidine-3-carboxylic acid
-
Puromycin
-
Positive control inhibitor (e.g., Cycloheximide)
-
RIPA buffer with protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western Blotting equipment
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 12-well or 6-well plate and grow to ~80% confluency.
-
Treat the cells with a serial dilution of 1-Butanoylpiperidine-3-carboxylic acid (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 4 hours). Include vehicle (DMSO) and positive control (Cycloheximide) wells.
-
-
Puromycin Labeling:
-
During the last 15 minutes of the treatment incubation, add puromycin to all wells at a final concentration of 1-10 µg/mL.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-puromycin antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then add ECL substrate and image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the entire puromycin lane and the loading control for each sample using software like ImageJ.
-
Normalize the puromycin signal to the loading control signal.
-
Calculate the % inhibition relative to the vehicle-treated sample and plot against compound concentration to determine the cellular EC₅₀ value.
-
Crucial Parallel Assay: A cytotoxicity assay (e.g., CellTiter-Glo®) must be run in parallel with the same compound concentrations and incubation times to determine the CC₅₀ (half-maximal cytotoxic concentration). A potent inhibitor should have an EC₅₀ significantly lower than its CC₅₀, indicating that the effect on protein synthesis is not merely a consequence of cell death.
References
-
Vondenhoff, G. H., & Van Aerschot, A. (2011). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PLoS One, 6(9), e24347. [Link]
-
O'Mahony, G., et al. (2013). A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. Journal of Visualized Experiments, (78), e50607. [Link]
-
Pawar, S., & Taneja, N. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. International Journal of Molecular Sciences, 23(19), 11504. [Link]
-
Hou, Y. M., & Francklyn, C. (2020). A Label-Free Assay for Aminoacylation of tRNA. Molecules, 25(19), 4586. [Link]
-
Li, S., et al. (2023). Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition. Nucleic Acids Research, 51(13), 6723-6735. [Link]
-
Vipergen. (2024). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
- Not applicable.
-
JoVE. (2025). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. Journal of Visualized Experiments. [Link]
- Not applicable.
-
Pang, E., et al. (2021). Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies. Molecules, 26(15), 4414. [Link]
-
Handayani, R., et al. (2025). Search for Lead Compounds and In Vitro Assay of Potential Inhibitors of Plasmodium falciparum Prolyl-tRNA Synthetase from Natural Compound Database. Research Journal of Pharmacy and Technology. [Link]
-
Yuniarta, T. A., et al. (2023). Discovery of Potential Prolyl-tRNA Synthetase Allosteric Inhibitor Through Virtual Screening and In Vitro Assay against Plasmodium falciparum. Jordan Journal of Pharmaceutical Sciences, 16(4), 880-900. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
-
Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Wikipedia. [Link]
-
Yuniarta, T. A., et al. (2023). Discovery of Potential Prolyl-tRNA Synthetase Allosteric Inhibitor Through Virtual Screening and In Vitro Assay against Plasmodium falciparum. ResearchGate. [Link]
- Not applicable.
- Not applicable.
-
Hidayat, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2636. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Search for Lead Compounds and In Vitro Assay of Potential Inhibitors of Plasmodium falciparum Prolyl-tRNA Synthetase from Natural Compound Database - Ubaya Repository [repository.ubaya.ac.id]
- 7. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. academic.oup.com [academic.oup.com]
Scalable manufacturing processes for 1-Butanoylpiperidine-3-carboxylic acid
Application Note: Scalable Manufacturing of 1-Butanoylpiperidine-3-carboxylic Acid
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 1-Butanoylpiperidine-3-carboxylic acid (CAS: 106342-66-3) Primary Application: Pharmaceutical intermediate (Peptidomimetics), Agrochemical precursor (Insect repellent analogs).
This guide details a scalable, chromatography-free manufacturing process for the N-acylation of piperidine-3-carboxylic acid (Nipecotic acid). While laboratory-scale synthesis often utilizes anhydrous coupling agents (EDC/HOBt) or protection-deprotection strategies, these are cost-prohibitive at scale.
The Scalable Solution: We utilize a modified Schotten-Baumann reaction . This biphasic system leverages the high water solubility of the zwitterionic starting material and the organic solubility of the acylating agent. By carefully controlling pH and temperature, we achieve selective N-acylation without protecting the carboxylic acid moiety, reducing the synthesis to a single step with >85% isolated yield.
Part 2: Process Chemistry & Reaction Engineering
Retrosynthetic Logic
The synthesis relies on the nucleophilic attack of the secondary amine of nipecotic acid onto the carbonyl carbon of butyryl chloride.
-
Challenge: Nipecotic acid is zwitterionic and poorly soluble in non-polar organic solvents.
-
Solution: Dissolve in aqueous base to form the soluble carboxylate salt.
-
Selectivity Control: The carboxylate anion is a poor nucleophile compared to the secondary amine. By maintaining pH > 10, the amine remains unprotonated and highly reactive toward the acid chloride.
Reaction Scheme
Figure 1: Reaction logic for the Schotten-Baumann N-acylation.
Part 3: Manufacturing Protocol (Scale: 1.0 kg Input)
Critical Process Parameters (CPP)
| Parameter | Set Point | Criticality | Rationale |
| Temperature | 0°C – 5°C | High | Prevents hydrolysis of Butyryl Chloride; controls exotherm. |
| pH Control | 10.0 – 12.0 | Critical | pH < 9 protonates amine (stops rxn); pH > 13 promotes ester hydrolysis. |
| Stoichiometry | 1.2 eq. Butyryl Cl | Medium | Excess required to account for minor hydrolysis side-reaction. |
| Agitation | High Shear | High | Biphasic reaction requires maximum interfacial surface area. |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a 10 L jacketed reactor with Nipecotic Acid (1.0 kg, 7.74 mol) .
-
Add Water (4.0 L) and begin agitation (300 RPM).
-
Slowly add Sodium Hydroxide (50% w/w solution) until the solid fully dissolves and pH reaches 11.0.
-
Note: The solution will become clear as the zwitterion converts to the sodium carboxylate.
-
Step 2: Controlled Acylation
-
Cool the reactor jacket to -5°C to achieve an internal temperature of 0–5°C.
-
Prepare a feed of Butyryl Chloride (0.99 kg, 9.29 mol, 1.2 eq) .
-
Simultaneously feed Butyryl Chloride and 25% NaOH solution into the reactor over 2 hours.
-
Crucial: Use a pH controller or manual checks to maintain pH between 10–12 during addition. The reaction generates HCl, necessitating constant base addition.
-
-
After addition, warm to 20°C and stir for 1 hour.
Step 3: Quench and Workup (Purification)
-
Wash: Add Dichloromethane (DCM, 2.0 L) to the basic reaction mixture. Stir for 15 mins and separate phases.
-
Purpose: The product is in the aqueous phase (as a salt).[1] The DCM wash removes neutral impurities (unreacted acid chloride, anhydrides). Discard the organic layer.
-
-
Acidification: Return the aqueous phase to the reactor. Cool to 10°C.
-
Slowly add Conc. HCl (37%) until pH reaches 1.0 – 2.0.
-
Observation: The product will oil out or precipitate as the free acid.
-
-
Extraction: Add Ethyl Acetate (4.0 L) . Agitate vigorously for 30 mins.
-
Separate phases. The product is now in the organic (Ethyl Acetate) layer.
-
Drying & Isolation: Wash the organic layer with Brine (1.0 L), dry over MgSO₄, filter, and concentrate under vacuum (Rotovap at 45°C) to yield a viscous oil which may crystallize upon standing.
Workflow Visualization
Figure 2: Downstream processing and purification workflow.
Part 4: Analytical Controls & Validation
To ensure "Trustworthiness" (E-E-A-T), the product must be validated against these specifications.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl₃) | Characteristic multiplets at |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Chiral Purity | Chiral HPLC | > 99% ee (if starting with chiral Nipecotic acid) |
| Residual Solvent | GC-Headspace | EtOAc < 5000 ppm |
Self-Validating Check:
-
The Acid-Base Swing: If the final product contains significant starting material (Nipecotic acid), the extraction efficiency at pH 1 was poor. Nipecotic acid is water-soluble even at low pH (as the hydrochloride salt), whereas the N-acylated product is organic soluble. This solubility difference guarantees that the EtOAc extraction is selective for the product.
Part 5: Troubleshooting Guide
-
Problem: Low Yield (< 60%).
-
Root Cause:[2] pH dropped below 9 during chloride addition, causing the amine to protonate and stop reacting.
-
Fix: Increase buffer capacity or automate NaOH addition.
-
-
Problem: Product is an oil that won't crystallize.
-
Root Cause:[2] Residual solvent or rotational isomers (rotamers) common in amides preventing lattice formation.
-
Fix: Triturate with cold Hexane/Ether or seed with a known crystal.
-
-
Problem: Hydrolysis of Butyryl Chloride.
-
Root Cause:[2] Temperature > 10°C or addition rate too slow.
-
Fix: Improve cooling; ensure turbulent mixing.
-
References
-
Schotten, C. (1884).[3] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[3]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Organic Syntheses. (2004). "N-Acylation of Amines: General Procedures". Org.[4] Synth. Coll. Vol. 10.
-
PubChem Database. (2023). "Nipecotic Acid Compound Summary". National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Minimizing side reactions during the N-acylation of nipecotic acid
Topic: Minimizing side reactions during the N-acylation of nipecotic acid Role: Senior Application Scientist Audience: Drug Development Professionals & Synthetic Chemists
Welcome to the Technical Support Center
Nipecotic acid (piperidine-3-carboxylic acid) is a critical scaffold in the synthesis of GABA uptake inhibitors (e.g., Tiagabine). Its zwitterionic nature and secondary amine functionality present unique challenges during N-acylation. This guide addresses the competition between N-acylation (desired) and O-acylation (mixed anhydride formation), as well as self-polymerization risks.
Module 1: Critical Reaction Parameters (The "Why")
The Zwitterion Challenge
Nipecotic acid exists as a zwitterion in neutral media. To achieve N-acylation, the amine must be deprotonated (nucleophilic). However, the carboxylic acid is also deprotonated at the basic pH required for the amine to react.
-
pH < 9: The amine is protonated (
) and non-nucleophilic. Result: No reaction or hydrolysis of acylating agent. -
pH > 10: The amine is free (
), but the carboxylate ( ) is also a nucleophile. Result: Competition between Amide formation and Mixed Anhydride formation. -
Steric Factor: The secondary amine in the piperidine ring is more sterically hindered than a primary amine, slowing the desired reaction and allowing side reactions (hydrolysis/O-acylation) to compete more effectively.
Mechanistic Pathway & Side Reactions
The following diagram illustrates the competitive pathways defined by pH and reagent choice.
Figure 1: Competitive pathways in the acylation of nipecotic acid. Note that Mixed Anhydrides (O-acylation) can sometimes rearrange to the amide, but often hydrolyze, wasting reagents.
Module 2: Troubleshooting Common Failures
Use this diagnostic table to identify the root cause of your experimental issues.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield (<40%) | pH Drift (Acidification) | HCl generation neutralizes the base, protonating the amine. | Maintain pH 10-11 continuously. Use a pH-stat or excess inorganic base (Na₂CO₃). |
| Recovery of Starting Material | Hydrolysis of Acylating Agent | High pH (>12) or high temp causes | Lower Temperature (0°C to -5°C). Add acyl chloride dropwise to minimize local excess. |
| "Gummy" Precipitate / Insoluble | Oligomerization | If using coupling reagents (EDC/HATU) on free acid, the carboxylate activates and reacts with another amine. | Switch Protocol. Use the "Ester Route" (Method B) or Schotten-Baumann (Method A) instead of direct coupling. |
| Extra Peaks in HPLC (Transient) | Mixed Anhydride Formation | Carboxylate attack on Acyl Chloride. | Quench properly. Stir with mild aqueous base for 30 mins post-reaction to hydrolyze the anhydride back to product + acid. |
| Racemization (if Chiral) | Ketene Mechanism / Oxazolone | Over-activation of the acid or harsh basic conditions. | Avoid organic bases (TEA) with acid chlorides. Use Schotten-Baumann or mild active esters (NHS). |
Module 3: Optimized Protocols
Method A: Schotten-Baumann (Direct Acylation of Free Acid)
Best for: Simple acyl chlorides (Acetyl, Benzoyl) where the reagent is inexpensive.
The Logic: Water is used as a solvent to solubilize the zwitterion. An inorganic base acts as a proton scavenger without being nucleophilic enough to cause massive hydrolysis at 0°C.
-
Dissolution: Dissolve Nipecotic Acid (1.0 equiv) in 2M NaOH (2.5 equiv).
-
Why 2.5 equiv? 1 equiv for the carboxylic acid, 1 equiv to neutralize the HCl produced, 0.5 equiv to maintain basic buffer.
-
-
Cooling: Cool solution to 0°C in an ice bath.
-
Critical: Low temperature suppresses hydrolysis of the acyl chloride.
-
-
Addition: Add Acyl Chloride (1.2 equiv) dropwise over 30-60 minutes.
-
Simultaneously: Monitor pH.[1] If it drops below 9, add more 2M NaOH dropwise to maintain pH 10-11.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Workup (Purification):
-
Wash the basic aqueous layer with Et₂O (removes neutral impurities/anhydrides).
-
Acidify the aqueous layer to pH 2 using 6M HCl (Product precipitates or becomes extractable).
-
Extract with DCM or EtOAc.[2] Dry and concentrate.
-
Method B: The "Ester Route" (Protection-Deprotection)
Best for: Valuable/Complex acylating agents or when avoiding oligomerization is critical.
The Logic: Blocking the carboxylic acid prevents zwitterion formation and mixed anhydride side reactions completely.
-
Protection: Reflux Nipecotic Acid in EtOH with catalytic H₂SO₄
Ethyl Nipecotate (isolated as HCl salt). -
Acylation:
-
Suspend Ethyl Nipecotate HCl in DCM (anhydrous).
-
Add TEA (2.2 equiv) to liberate the amine.
-
Add Acyl Chloride/Active Ester (1.0 equiv).
-
-
Deprotection: Treat the N-acylated ester with LiOH in THF/H₂O to yield the free acid.
Module 4: FAQ (Specific Edge Cases)
Q1: Can I use EDC/NHS coupling directly on the free nipecotic acid? A: Not recommended. Because nipecotic acid contains both an amine and a carboxylic acid, adding EDC will activate the carboxylic acid of the nipecotic acid, causing it to react with the amine of a neighboring molecule. This leads to uncontrollable polymerization (poly-nipecotamide). Always use Method B (Ester Route) for coupling reagents.
Q2: My product is water-soluble and won't extract after Method A. What now? A: N-acylated nipecotic acid derivatives are often polar. If extraction fails:
-
Use n-Butanol or IPA/Chloroform (1:3) for extraction at pH 2.
-
Alternatively, use a Dowex 50W (H+ form) cation exchange column. The product (amide acid) will pass through or elute early, while unreacted nipecotic acid (amine) will bind strongly.
Q3: I see a "double acylation" peak on LC-MS. What is it? A: This is likely the Mixed Anhydride (R-CO-N-Nipecotyl-CO-O-CO-R). It happens if you use a large excess of acyl chloride. Treat the crude mixture with dilute NaOH or NaHCO₃ for 30 minutes before acidification; this hydrolyzes the anhydride bond (labile) while keeping the amide bond (stable) intact.
References
-
Andersen, K. E., et al. "Synthesis of Novel GABA Uptake Inhibitors. 1. Derivatives of Nipecotic Acid."[3][4] Journal of Medicinal Chemistry, vol. 36, no. 12, 1993, pp. 1716–1725. Link
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link
-
Perreux, L., & Loupy, A. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron, vol. 57, no. 45, 2001, pp. 9199-9223. (Discusses solvent effects on zwitterionic amino acids). Link
Sources
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 1-Butanoylpiperidine-3-carboxylic acid in solution
Executive Summary
You are working with 1-Butanoylpiperidine-3-carboxylic acid (MW: ~199.25 Da).[1] Critical Stability Risk: The primary degradation pathway is the hydrolysis of the amide bond at the N1 position, yielding piperidine-3-carboxylic acid (Nipecotic acid) and butyric acid. While the C3-carboxylic acid is chemically stable, it dictates the pH-dependent solubility of the molecule.
Immediate Action Required:
-
Storage: Solid state at -20°C (desiccated).
-
Solution: Maintain pH 5.5–7.5. Avoid strong acids/bases.[1]
-
Solvent: Use anhydrous DMSO or Acetonitrile for stock solutions; minimize water activity.[1]
Module 1: The Stability Protocol (Standard Operating Procedure)
This protocol is designed to minimize the thermodynamic and kinetic favorability of amide hydrolysis.
Storage & Handling (Solid State)
-
Temperature: Store at -20°C or lower. Amide hydrolysis follows Arrhenius kinetics; reducing temperature significantly retards the rate of reaction.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture is the reagent of hydrolysis; removing it is the most effective prevention.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or adsorb the lipophilic butyric chain.
Solution Preparation (Stock)
-
Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).
-
Why: These aprotic solvents reduce the water activity (
) to near zero, effectively halting hydrolysis.
-
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mM).
-
Why: Higher concentrations favor the intact amide over the hydrolysis products due to Le Chatelier’s principle considerations in trace water scenarios.
-
-
Shelf Life: Discard aqueous working solutions after 24 hours .
Aqueous Working Solutions (pH Control)
The stability of the amide bond is pH-dependent. You must operate within the "Stability Window."
| pH Range | Stability Status | Mechanism of Failure |
| < 3.0 | CRITICAL RISK | Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting water attack.[1] |
| 5.5 – 7.5 | OPTIMAL | Kinetic Trap: The concentration of |
| > 10.0 | CRITICAL RISK | Base-Catalyzed Hydrolysis: Direct nucleophilic attack by |
Module 2: Mechanistic Insight (The "Why")[2][3][4][5]
To troubleshoot effectively, you must understand the degradation pathway. Unlike its parent molecule (Nipecotic acid), 1-Butanoylpiperidine-3-carboxylic acid is not a zwitterion .[1] The nitrogen lone pair is delocalized into the carbonyl of the butanoyl group, rendering it non-basic.
The Degradation Pathway:
-
Hydrolysis: Water attacks the N-C=O bond.[2]
-
Racemization (Secondary Risk): If you are using a chiral enantiomer (e.g., (R)- or (S)-), the C3 proton is acidic. In basic conditions (pH > 9), this proton can be removed, leading to an enolate intermediate and subsequent racemization.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in my LC-MS chromatogram. Is it hydrolysis?
Diagnostic: Check the Mass-to-Charge (m/z) ratio.[1]
-
Parent Molecule:
[3] -
Hydrolysis Product (Nipecotic Acid):
-
Hydrolysis Product (Butyric Acid): Often not seen in positive mode LC-MS (poor ionization), but would be
.[1]
Fix: If you see
-
Check the pH of your mobile phase. Ensure it is not < 3.0.[1][2]
-
If using Trifluoroacetic Acid (TFA), switch to Formic Acid (weaker acid) or Ammonium Acetate (buffer).
Q2: My compound is precipitating in aqueous buffer.
Root Cause: The C3-carboxylic acid has a pKa of approximately 4.5.[1]
-
At pH < 4.0: The molecule is protonated (neutral charge: COOH, N-Acyl).[4] Solubility is low.[1]
-
At pH > 5.0: The molecule is deprotonated (anionic:
, N-Acyl).[1] Solubility is high.
Fix: Adjust your buffer pH to 7.4 (PBS or HEPES). This ensures the carboxylic acid is ionized (
Q3: Can I use this compound in plasma stability assays?
Technical Insight: Yes, but be aware of enzymatic hydrolysis . While chemical hydrolysis is slow at pH 7.4, plasma contains amidases and esterases that may promiscuously cleave the butanoyl group.
-
Control Experiment: Always run a "Heat Inactivated Plasma" control. If degradation stops in the heated plasma, the loss is enzymatic, not chemical.
Q4: How do I remove DMSO if I need to recover the solid?
Challenge: DMSO has a high boiling point (189°C). Heating to remove it will promote hydrolysis/degradation.[1] Protocol:
-
Dilute the DMSO solution with water (pH 7).
-
Perform Solid Phase Extraction (SPE) or lyophilize (freeze-dry).[1]
-
Note: Lyophilization removes water first, leaving concentrated DMSO, which can be problematic. SPE is preferred for recovery.[1]
-
Module 4: Decision Tree for Stability Issues
Use this logic flow to diagnose stability failures in real-time.
References
-
IUPAC. Hydrolysis of Amides.[1][2][5] Compendium of Chemical Terminology. (General mechanism of amide hydrolysis).
-
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for stress testing hydrolysis prone compounds).
-
PubChem. Nipecotic Acid (Piperidine-3-carboxylic acid) Compound Summary. (Structural basis for hydrolysis product identification).
-
Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. (Detailed kinetic explanation of acid/base catalyzed cleavage).
Sources
- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. PubChemLite - 1-butanoylpiperidine-3-carboxylic acid (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
Validation & Comparative
Comparative Guide: FTIR Characterization of 1-Butanoylpiperidine-3-carboxylic Acid
Topic: FTIR characteristic absorption bands of 1-Butanoylpiperidine-3-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Butanoylpiperidine-3-carboxylic acid (CAS: 1017213-97-6) is a critical intermediate in the synthesis of GABA uptake inhibitors and nipecotic acid derivatives. Its structural duality—containing both a carboxylic acid and a tertiary amide —presents a unique spectroscopic challenge.
This guide provides an in-depth technical comparison of the FTIR spectral fingerprint of 1-Butanoylpiperidine-3-carboxylic acid against its primary structural analogs (N-Boc-nipecotic acid and Nipecotic acid). We analyze the diagnostic utility of Attenuated Total Reflectance (ATR) versus Transmission (KBr) modes and define the specific vibrational bands required for high-confidence structural validation.
Theoretical Framework & Molecular Vibrational Map
The infrared spectrum of 1-Butanoylpiperidine-3-carboxylic acid is defined by two distinct carbonyl environments. Unlike simple amides or acids, this molecule exhibits a "dual-carbonyl" signature that serves as its primary quality control checkpoint.
Key Functional Groups & Expected Wavenumbers
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Diagnostic Note |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500–3300 (Broad) | "Messy" envelope; overlaps C-H stretches.[1] |
| C=O Stretch | 1710–1730 | Typical for dimerized acids; distinct from amide C=O. | |
| C-O Stretch | 1210–1320 | Strong intensity; confirms acid moiety. | |
| Tertiary Amide (N-C=O) | C=O Stretch (Amide I) | 1630–1650 | Critical Diagnostic. Lower frequency than Acid C=O due to resonance. |
| C-N Stretch | ~1400–1420 | No Amide II band (absence of N-H). | |
| Piperidine/Alkyl | C-H Stretch (sp³) | 2850–2980 | Asymmetric and symmetric stretches of the ring and butyl chain. |
Visualizing the Vibrational Logic
The following diagram maps the structural moieties to their specific spectral regions, highlighting the differentiation between the Acid and Amide carbonyls.
Figure 1: Vibrational assignment map distinguishing the two carbonyl environments (Acid vs. Amide) critical for identification.
Comparative Analysis: Product vs. Alternatives
In drug development, this compound is often compared against its protected precursor (N-Boc-nipecotic acid) or the free amino acid (Nipecotic acid). Distinguishing these is vital for reaction monitoring.
Comparison 1: Vs. N-Boc-piperidine-3-carboxylic acid
-
The Alternative: The N-Boc analog is a common starting material.
-
Spectral Distinction:
-
1-Butanoyl (Product): The tertiary amide C=O appears at 1630–1650 cm⁻¹ .
-
N-Boc (Alternative): The carbamate (urethane) C=O typically absorbs at higher frequencies, 1690–1710 cm⁻¹ .
-
Result: In the N-Boc compound, the Carbamate C=O and Acid C=O bands often merge into a single broad feature or a doublet near 1700 cm⁻¹. In the 1-Butanoyl product, you will see a clearer separation between the Acid C=O (~1715) and the Amide C=O (~1640).
-
Comparison 2: Vs. Nipecotic Acid (Free Amine)
-
The Alternative: The unacylated precursor.
-
Spectral Distinction:
-
Nipecotic Acid: Exists as a zwitterion in solid state. Shows strong NH₂⁺ deformations (1550–1600 cm⁻¹) and carboxylate (COO⁻) stretching. It lacks the distinct carbonyl ester/acid stretch at >1700 cm⁻¹ unless acidified.
-
1-Butanoyl (Product): Complete disappearance of N-H stretching (~3300 cm⁻¹) and N-H bending modes. Appearance of the strong Amide I band.[2]
-
Comparison 3: Sampling Technique (ATR vs. KBr)
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |
| Sample Prep | Zero prep; direct contact. Ideal for sticky semi-solids. | Requires grinding/pressing. Hygroscopic nature of KBr can interfere. |
| Spectral Resolution | Excellent for surface analysis. | Higher resolution for weak overtones. |
| Peak Shift | Peaks may shift slightly lower (~2-5 cm⁻¹) due to refractive index effects. | Standard reference values usually based on KBr. |
| Recommendation | Preferred for routine QC of this compound due to ease of handling oily/waxy solids. | Use only if high-resolution fingerprinting for patent filing is required. |
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducible data acquisition, minimizing artifacts from atmospheric water or sample thickness.
Reagents & Equipment:
-
Sample: >10 mg 1-Butanoylpiperidine-3-carboxylic acid (Purity >97%).
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place approximately 5-10 mg of the sample directly onto the center of the crystal.
-
Note: If the sample is a viscous oil, ensure it covers the active crystal area (usually 2mm diameter).
-
Note: If solid, apply pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Scan the sample (4000–600 cm⁻¹).[3]
-
Processing: Apply "ATR Correction" (if available in software) to normalize band intensities relative to transmission data.
-
Validation: Check for the "Double Carbonyl" signature:
-
Peak A: ~1715 cm⁻¹ (Acid)
-
Peak B: ~1640 cm⁻¹ (Amide)
-
Diagnostic Logic Pathway
Use the following decision tree to interpret the spectrum during synthesis monitoring.
Figure 2: Decision tree for validating the synthesis of 1-Butanoylpiperidine-3-carboxylic acid.
References
-
Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid Product Specification. Retrieved from
-
National Institutes of Health (NIH). Synthesis and evaluation of N-substituted nipecotic acid derivatives. Bioorg Med Chem. 2013.[4] Retrieved from
-
ChemicalBook. 1-Butanoylpiperidine-3-carboxylic acid CAS 1017213-97-6 Properties.[5] Retrieved from
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of N-Butanoyl Piperidine Derivatives
Executive Summary
N-butanoyl piperidine (1-butyrylpiperidine) and its derivatives represent a structural scaffold frequently encountered in pharmaceutical synthesis, peptide synthesis, and increasingly, in the forensic analysis of designer drugs (e.g., synthetic cannabinoids and fentanyl analogs).[1]
This guide provides a technical comparison of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) .[2][3] It establishes the m/z 112 acylium ion and the m/z 127 McLafferty rearrangement product as critical diagnostic markers for identifying the N-butanoyl core, distinguishing it from homologous analogs like N-pentanoyl or N-benzoyl derivatives.
Part 1: Mechanistic Principles
Electron Ionization (EI) – The "Hard" Approach
In EI (70 eV), the molecular ion (
- -Cleavage: Homolytic cleavage adjacent to the carbonyl group. This is entropically favored and produces a resonance-stabilized acylium ion.
-
McLafferty Rearrangement: Because the butanoyl chain possesses
-hydrogens relative to the carbonyl oxygen, a site-specific hydrogen transfer occurs, releasing a neutral alkene (ethylene).
Electrospray Ionization (ESI) – The "Soft" Approach
In ESI, the molecule forms a protonated pseudomolecular ion
Part 2: Comparative Fragmentation Analysis
The following data compares N-butanoyl piperidine against its nearest homolog (N-pentanoyl) and an aromatic analog (N-benzoyl) to demonstrate specificity.
Table 1: Diagnostic Ion Comparison (EI Source)
| Feature | N-Butanoyl Piperidine | N-Pentanoyl Piperidine | N-Benzoyl Piperidine |
| Molecular Ion ( | m/z 155 (Weak) | m/z 169 (Weak) | m/z 189 (Moderate) |
| Base Peak (Dominant) | m/z 112 | m/z 112 | m/z 105 |
| Mechanism for Base Peak | |||
| McLafferty Ion | m/z 127 (Loss of | m/z 141 (Loss of | Not Observed (No |
| Ring Fragment | m/z 84 / 69 | m/z 84 / 69 | m/z 77 (Phenyl) |
Key Diagnostic Pathways
-
The Common Core (m/z 112): Both N-butanoyl and N-pentanoyl derivatives yield a strong signal at m/z 112 (
). This confirms the presence of the N-acyl piperidine core but does not identify the chain length. -
The Differentiator (McLafferty):
-
N-Butanoyl: Loses ethylene (28 Da) to yield m/z 127 .
-
N-Pentanoyl: Loses propene (42 Da) to yield m/z 141 .
-
Note: This rearrangement is forbidden in N-benzoyl derivatives due to the lack of
-hydrogens and the rigidity of the phenyl ring.
-
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competition between Alpha-Cleavage and McLafferty Rearrangement for N-butanoyl piperidine.
Caption: Competitive fragmentation pathways of N-butanoyl piperidine (m/z 155) under Electron Ionization.
Part 4: Experimental Protocols
Protocol A: GC-MS Identification (Standard Forensic Workflow)
Objective: Fingerprint identification using EI fragmentation.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). No derivatization is required for N-butanoyl piperidine as it is sufficiently volatile.
-
Instrument Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Hold 80°C (1 min) → Ramp 20°C/min to 280°C → Hold 5 min.
-
-
MS Source (EI):
-
Energy: 70 eV.[2]
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
-
-
Data Validation:
-
Verify presence of m/z 155 (Molecular Ion).
-
Confirm Base Peak m/z 112 .
-
Check for m/z 127 (approx. 10-30% relative abundance).
-
Protocol B: LC-MS/MS Structural Elucidation
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[5]
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).
-
Ionization: ESI Positive Mode (
). -
MS/MS Transitions (MRM):
-
Quantifier: 156.1
112.1 (Loss of equivalent/side chain). -
Qualifier: 156.1
84.1 (Piperidine ring).
-
References
-
BenchChem. (2025).[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Library.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(1-Oxobutyl)piperidine. NIST Chemistry WebBook, SRD 69.
-
McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2022). Mass Spectral Library - Version 3.10.
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns and Mechanisms.
Sources
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
X-ray crystallography data for 1-Butanoylpiperidine-3-carboxylic acid confirmation
Methodological Comparison & Crystallographic Protocol
Executive Summary
1-Butanoylpiperidine-3-carboxylic acid (1-butyrylnipecotic acid) represents a critical scaffold in the development of GABA uptake inhibitors (e.g., Tiagabine analogs) and peptidomimetics. While High-Resolution Mass Spectrometry (HRMS) confirms elemental composition and NMR establishes connectivity, these methods often fail to definitively resolve the absolute stereochemistry (R/S) and the preferred ring pucker (chair vs. twist-boat) in the solid state—factors that dictate receptor binding affinity.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS) for the structural confirmation of 1-butanoylpiperidine-3-carboxylic acid. It provides a field-validated protocol for crystallizing this challenging, flexible molecule and interpreting the resulting data.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the efficacy of SC-XRD against NMR and MS for characterizing piperidine-3-carboxylic acid derivatives.
| Feature | SC-XRD (The Gold Standard) | 2D NMR (NOESY/COSY) | HRMS (Q-TOF/Orbitrap) |
| Absolute Configuration | Definitive. (Via anomalous scattering or chiral salt formation). | Ambiguous. Requires Mosher's acid derivatization or chiral shift reagents. | None. Cannot distinguish enantiomers. |
| Conformational Analysis | Precise. Defines the exact ring pucker (e.g., 4C1 vs 1C4 chair). | Averaged. Signals represent a time-averaged ensemble of conformers in solution. | None. |
| Sample State | Solid (Single Crystal required). | Solution (CDCl3, DMSO-d6). | Gas Phase (Ionized). |
| Throughput | Low to Medium (1-3 days). | High (15-60 mins). | Very High (<5 mins). |
| Primary Limitation | Crystallization. The flexible butyryl chain often leads to oils or amorphous solids. | Signal Overlap. Methylene protons in the piperidine ring often overlap. | Isomers. Cannot distinguish regioisomers easily without fragmentation analysis. |
Expert Insight: The "Oil" Problem
1-Butanoylpiperidine-3-carboxylic acid possesses a flexible aliphatic chain (butyryl) and a polar head group (carboxylic acid). This amphiphilic nature frequently results in the formation of viscous oils rather than diffraction-quality crystals. Therefore, the SC-XRD protocol below utilizes a "Salt Formation Strategy" to induce lattice rigidity.
Experimental Protocol: Crystallization & Data Collection
To generate valid X-ray data for this molecule, we bypass the free acid form and target a crystalline salt.
Phase I: Salt Screening (The "Rigidification" Step)
Rationale: Ionic interactions between the carboxylic acid and a counter-base reduce the degrees of freedom, promoting lattice formation.
Reagents:
-
Target Molecule: 1-Butanoylpiperidine-3-carboxylic acid (50 mg).
-
Counter-ions (Bases):
-
For Achiral Confirmation: Dicyclohexylamine (DCHA) - bulky, promotes packing.
-
For Absolute Stereochemistry: (R)-1-Phenylethylamine - introduces a known chiral center.
-
Workflow:
-
Dissolve 50 mg of the target acid in 0.5 mL Ethanol/Acetone (1:1) .
-
Add 1.0 equivalent of the selected amine base.
-
Sonicate for 5 minutes at 40°C.
-
Vapor Diffusion: Place the vial inside a larger jar containing Hexane (anti-solvent). Seal tightly.
-
Allow to stand undisturbed for 48-72 hours.
Phase II: Data Collection Parameters
Once a crystal (>0.1 mm) is isolated, mount on a goniometer head using cryo-oil.
-
Temperature: 100 K (Cryostream) - Critical to freeze alkyl chain disorder.
-
Source: Cu K
( Å) - Preferred for light atom absolute configuration. -
Strategy: Full sphere collection (360° rotation) to maximize redundancy.
Representative Crystallographic Data
Note: As specific proprietary crystal data for the 1-butanoyl derivative is not public, the following parameters represent the expected validation metrics based on analogous N-substituted nipecotic acid derivatives (e.g., N-Boc-nipecotic acid, CCDC Ref: 1107213).
Table 2: Expected Lattice Parameters (Piperidine Derivative)
| Parameter | Expected Range/Value | Interpretation |
| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic salts. |
| Space Group | Non-centrosymmetric groups required for chiral resolution. | |
| Unit Cell ( | 6 - 25 Å | Dimensions vary based on the counter-ion size. |
| R-Factor ( | < 5.0% (0.05) | Indicates a high-quality structural model. |
| Flack Parameter | ~0.0 (±0.1) | Crucial: A value near 0 confirms correct absolute stereochemistry. A value of 1.0 implies the inverted structure. |
| Ring Conformation | Chair ( | The bulky C3-carboxyl group typically adopts an equatorial position to minimize 1,3-diaxial strain. |
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for selecting SC-XRD and the specific workflow for crystallizing this flexible molecule.
Diagram 1: Structural Confirmation Decision Matrix
Caption: Logic flow for determining when to escalate from standard NMR to Salt Screening and SC-XRD.
Diagram 2: Crystallization & Refinement Workflow
Caption: Step-by-step protocol for converting the oily acid into a diffraction-quality salt crystal.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. (Search: Nipecotic acid derivatives). [Link]
-
Brehm, L., et al. (1976). "The crystal and molecular structure of nipecotic acid (piperidine-3-carboxylic acid)." Acta Crystallographica Section B, 32(12), 3243-3247. [Link]
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (The authoritative source on absolute configuration). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
